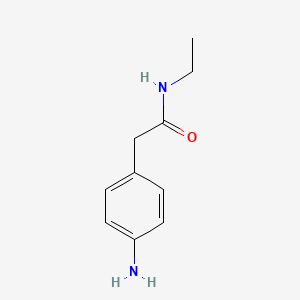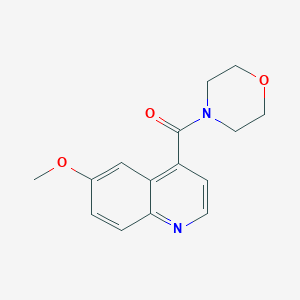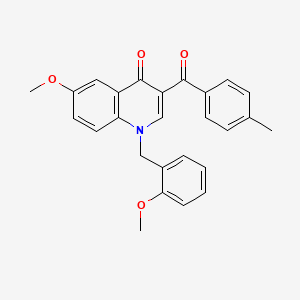![molecular formula C21H19ClN4O2S B2938531 N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251615-24-3](/img/structure/B2938531.png)
N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Applications
The triazole core of CHEMBL4559538 is structurally similar to several clinically used antifungal agents. Triazoles are known for their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the cell membrane’s integrity, leading to the death of the fungal cells. The compound’s potential as an antifungal agent could be explored against a variety of fungal pathogens, potentially offering a new treatment option for fungal infections.
Antimicrobial Properties
Compounds with a triazolo[4,3-a]pyridine moiety have shown promise as antimicrobial agents. They can be designed to target specific bacterial enzymes or pathways, disrupting bacterial growth and survival . CHEMBL4559538 could be investigated for its efficacy against multidrug-resistant bacterial strains, which are a growing concern in healthcare settings.
Anticancer Activity
Triazole derivatives have been studied for their potential anticancer properties. They can interact with various cellular targets, such as kinases, to inhibit cancer cell proliferation . CHEMBL4559538 could be evaluated for its ability to act on specific cancer cell lines, offering insights into its mechanism of action and therapeutic potential.
Antiviral Effects
The structural flexibility of triazole compounds allows them to be tailored for antiviral activity. They can be designed to interfere with viral replication or to inhibit enzymes critical to the viral life cycle . Research into CHEMBL4559538’s antiviral capabilities could lead to the development of new treatments for viral infections.
Anti-inflammatory and Analgesic Uses
Triazole derivatives have been associated with anti-inflammatory and analgesic effects. They can modulate the body’s inflammatory response and provide relief from pain . CHEMBL4559538’s potential in this area could be explored through preclinical studies to assess its effectiveness and safety profile.
Antihypertensive Potential
Some triazole compounds have shown the ability to lower blood pressure by acting on various physiological pathways. CHEMBL4559538 could be investigated for its antihypertensive effects, which might contribute to the management of hypertension .
Antidiabetic Applications
Triazole derivatives can influence metabolic pathways related to diabetes. They may enhance insulin sensitivity or stimulate insulin secretion, helping to regulate blood glucose levels . CHEMBL4559538 could be studied for its potential role in diabetes management.
Antiepileptic Properties
The modulation of neurotransmitter systems by triazole compounds can have antiepileptic effects. By targeting specific receptors or ion channels, they can reduce the frequency and severity of seizures . CHEMBL4559538’s application in this field could be valuable for the development of new epilepsy treatments.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-2-20-23-24-21-19(13-8-14-25(20)21)29(27,28)26(17-10-4-3-5-11-17)15-16-9-6-7-12-18(16)22/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJSPFLGFKQMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

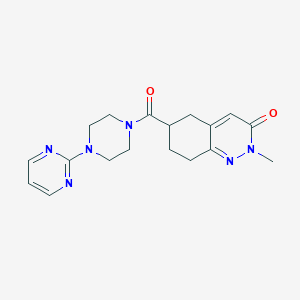
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2938449.png)
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)
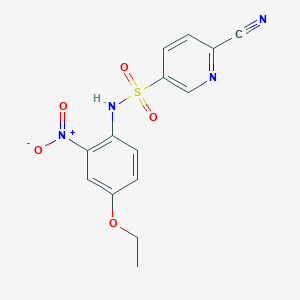
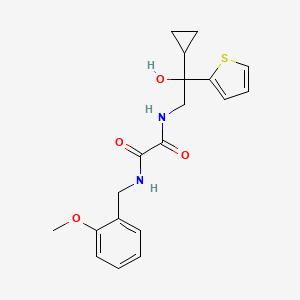
![7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2938455.png)
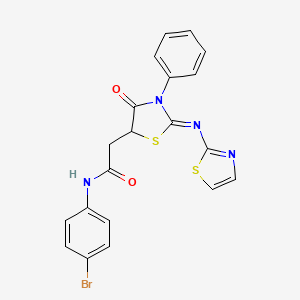
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-bromothiophen-2-yl)methanone](/img/structure/B2938462.png)

